3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one
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Overview
Description
3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone .
Chemical Reactions Analysis
3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and growth. The compound binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:
2-phenylquinazolin-4(3H)-one: Known for its anticonvulsant properties.
4(3H)-quinazolinone: Exhibits a broad range of biological activities including antimalarial and anti-inflammatory effects.
6-nitroquinazolin-4(3H)-one: Studied for its potential as an antimicrobial agent.
These compounds share a similar quinazolinone core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-11-18(12-7-16)25-22(24-21-5-3-2-4-20(21)23(25)27)15-10-17-8-13-19(14-9-17)26(28)29/h2-15H,1H3/b15-10+ |
InChI Key |
ICDUNZVASIMUOE-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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